

Spectroscopic Data of N-Boc-2-nitrobenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: *N-Boc-2-nitrobenzenesulfonamide*

Cat. No.: *B175585*

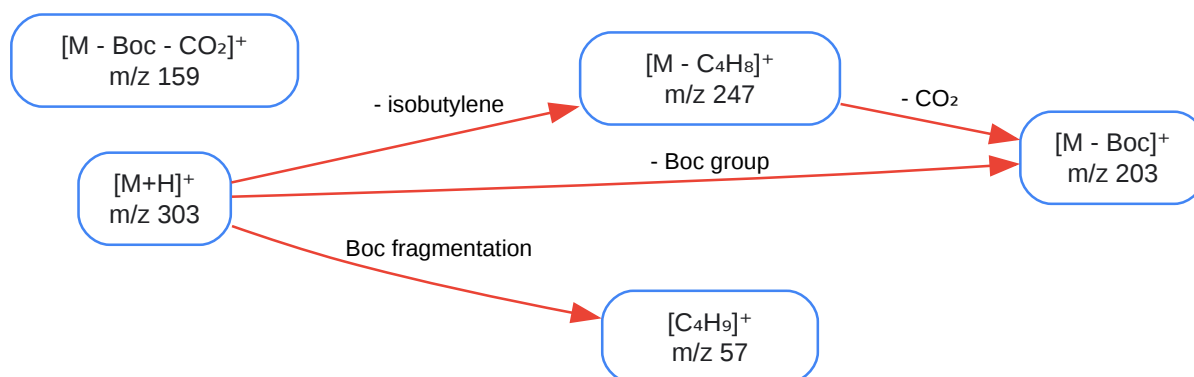
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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **N-Boc-2-nitrobenzenesulfonamide**, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Introduction

N-Boc-2-nitrobenzenesulfonamide (tert-butyl N-(2-nitrophenyl)sulfonylcarbamate) is a valuable reagent, particularly in the development of methodologies for the synthesis of complex nitrogen-containing molecules.^{[1][2]} The presence of the ortho-nitrobenzenesulfonyl group provides a unique set of properties, including its use as a protective group for amines that can be cleaved under specific, mild conditions.^[1] Accurate and unambiguous structural confirmation is paramount for its effective use in multi-step syntheses. This guide details the expected spectroscopic signatures of **N-Boc-2-nitrobenzenesulfonamide** and the rationale behind the interpretation of its NMR, IR, and MS data.

The molecular structure of **N-Boc-2-nitrobenzenesulfonamide**, with the IUPAC name tert-butyl N-(2-nitrophenyl)sulfonylcarbamate, is presented below.^[3] Its chemical formula is $C_{11}H_{14}N_2O_6S$, with a molecular weight of 302.31 g/mol.^[3]



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